3-Azido-1-benzylpyrrolidine
CAS No.: 143700-03-2
Cat. No.: VC4524023
Molecular Formula: C11H14N4
Molecular Weight: 202.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143700-03-2 |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.261 |
| IUPAC Name | 3-azido-1-benzylpyrrolidine |
| Standard InChI | InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
| Standard InChI Key | KPXBMEKTAFSEQX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 3-azido-1-benzylpyrrolidine is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol. Its structure consists of a five-membered pyrrolidine ring, where the nitrogen atom at position 1 is bonded to a benzyl group (C₆H₅CH₂-), and position 3 bears an azide moiety . The compound’s stereochemistry is defined by the (3S) configuration in certain derivatives, such as (3S)-3-azido-1-(phenylmethyl)pyrrolidine (CAS: 114636-29-2) .
Key Identifiers:
Synthesis and Preparation
Nucleophilic Substitution
The most common synthesis involves the displacement of a leaving group (e.g., chloride or mesylate) on a pyrrolidine precursor. For example:
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Step 1: Mesylation of N-benzylpyrrolidin-3-ol using methanesulfonyl chloride in dichloromethane .
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Step 2: Azidation via reaction with sodium azide (NaN₃) in dimethylformamide (DMF), yielding 3-azido-1-benzylpyrrolidine in 83% yield .
Alternative Routes
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Reductive Amination: 3-Azidopropylamine can react with benzyl halides under basic conditions .
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Crystallographic Validation: X-ray diffraction studies confirm the structural integrity of intermediates, such as 2-azidomethyl-1-benzylpyrrolidine .
Physicochemical Properties
Stability and Reactivity
The azide group confers thermal sensitivity, necessitating storage at low temperatures (-20°C) and avoidance of strong oxidizers . The compound undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.33–7.25 (m, 5H, aromatic), 3.98–3.90 (m, 1H, H-3), 3.63 (AB quartet, J = 12 Hz, CH₂Ph), 2.95–2.43 (m, 4H, H-2/H-5) .
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¹³C NMR: Peaks at 137.3 (C aromatic), 128.5 (CH aromatic), 50.6 (C-3) .
Applications in Organic and Medicinal Chemistry
Click Chemistry
3-Azido-1-benzylpyrrolidine serves as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance:
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Triazole Synthesis: Reacts with alkynes to generate 1,4-disubstituted triazoles, used in drug discovery .
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Bioconjugation: Azide-alkyne linkages enable site-specific modifications of biomolecules .
Pharmaceutical Intermediates
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Cholinesterase Inhibitors: Derivatives like 1-benzyl-4-((4-oxoquinazolin-3-yl)methyl)pyridinium salts show dual AChE/BuChE inhibitory activity (IC₅₀ = 1.11–6.76 μM) .
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Anticancer Agents: Triazole-functionalized analogs exhibit mitochondrial permeability transition pore (mPTP) blocking activity .
Recent Research Advancements
Dual-Functional Inhibitors
A 2021 study identified 3-azido-1-benzylpyrrolidine derivatives as potent acetylcholinesterase (AChE) inhibitors, with BOP-8 achieving IC₅₀ = 1.11 μM, surpassing donepezil in vitro .
Catalytic Applications
In 2023, gold(I) triazaphosphole complexes derived from azido-pyrrolidines demonstrated catalytic activity in C–H bond functionalization .
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